In Vitro Transporter Selectivity: Norclomipramine vs. Clomipramine Binding Affinity (Ki)
Norclomipramine demonstrates a complete inversion of transporter selectivity compared to its parent drug, clomipramine. Clomipramine exhibits a 100- to 200-fold preference for the serotonin transporter (SERT) over the norepinephrine transporter (NET). In contrast, the primary metabolite norclomipramine binds to the NET with high affinity (Ki = 0.32 nM) and has dramatically reduced affinity for the SERT (Ki = 31.6 nM) [1]. This represents a ~100-fold shift in NET selectivity relative to SERT. This pharmacological differentiation is critical for understanding the dual-mechanism antidepressant effect of clomipramine therapy, where the metabolite provides a robust noradrenergic component that the parent drug lacks [2].
| Evidence Dimension | Binding Affinity (Ki) for SERT and NET |
|---|---|
| Target Compound Data | Norclomipramine: NET Ki = 0.32 nM, SERT Ki = 31.6 nM |
| Comparator Or Baseline | Clomipramine: Preferential SERT binding (100- to 200-fold over NET) |
| Quantified Difference | Norclomipramine exhibits ~100-fold higher affinity for NET than SERT; Clomipramine exhibits ~100-200 fold higher affinity for SERT than NET. |
| Conditions | In vitro competitive binding assays using human NET and SERT. |
Why This Matters
This data proves that norclomipramine is not a mere weaker version of clomipramine but a distinct pharmacological entity with a reversed selectivity profile, making it essential for studies requiring specific noradrenergic modulation.
- [1] iiab.live. (2024). Clomipramine. View Source
- [2] Mayo Clinic Laboratories. (n.d.). Test ID: CLOM - Clomipramine, Serum. View Source
